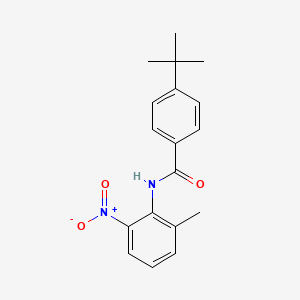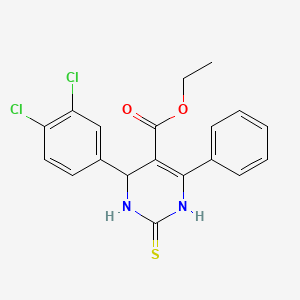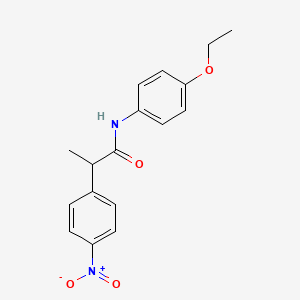
4-tert-butyl-N-(2-methyl-6-nitrophenyl)benzamide
Overview
Description
4-tert-butyl-N-(2-methyl-6-nitrophenyl)benzamide is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents like ethanol and methanol. The compound is also known as PNU-95700 and has a molecular formula of C19H22N2O3.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(2-methyl-6-nitrophenyl)benzamide involves the inhibition of CK1δ activity. CK1δ is a serine/threonine kinase that phosphorylates a wide range of substrates involved in various cellular processes. Inhibition of CK1δ by PNU-95700 leads to the dysregulation of these processes, resulting in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. Inhibition of CK1δ by PNU-95700 has been shown to affect the circadian rhythms of cells, leading to the disruption of the sleep-wake cycle. The compound has also been shown to affect the Wnt signaling pathway, which is involved in the regulation of cell proliferation and differentiation. Inhibition of CK1δ by PNU-95700 has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Advantages and Limitations for Lab Experiments
The advantages of using 4-tert-butyl-N-(2-methyl-6-nitrophenyl)benzamide in lab experiments include its high potency and selectivity for CK1δ. The compound is also readily available and can be synthesized using simple procedures. However, the limitations of using PNU-95700 include its low solubility in aqueous solutions, which can affect its bioavailability in vivo. The compound is also highly toxic at high concentrations, which can limit its use in experiments involving live animals.
Future Directions
There are several future directions for the use of 4-tert-butyl-N-(2-methyl-6-nitrophenyl)benzamide in scientific research. One potential direction is the development of analogs that have improved solubility and bioavailability in vivo. Another direction is the use of PNU-95700 in combination with other therapeutic agents to enhance its efficacy in cancer treatment. Further studies are also needed to elucidate the role of CK1δ in other biological processes and to identify new targets for therapeutic intervention.
Scientific Research Applications
4-tert-butyl-N-(2-methyl-6-nitrophenyl)benzamide has been used in scientific research to study various biological processes. It is a potent inhibitor of the protein kinase CK1δ, which is involved in the regulation of circadian rhythms, Wnt signaling, and DNA damage response. Inhibition of CK1δ by PNU-95700 has been shown to affect the proliferation and survival of cancer cells, making it a potential therapeutic target for cancer treatment.
properties
IUPAC Name |
4-tert-butyl-N-(2-methyl-6-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-6-5-7-15(20(22)23)16(12)19-17(21)13-8-10-14(11-9-13)18(2,3)4/h5-11H,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKZXJHCJRZCNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-hydroxy-1-methyl-5-nitro-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4075912.png)
![N-[2-(4-chlorophenoxy)ethyl]cyclopentanamine oxalate](/img/structure/B4075930.png)
![N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-2-phenylacetamide](/img/structure/B4075938.png)
![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B4075940.png)
![2-{[5-(1-adamantyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B4075945.png)

![ethyl 4-[4-(cyclopentyloxy)phenyl]-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4075967.png)

![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3-methyl-4-nitrobenzamide](/img/structure/B4075972.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)cyclohexanecarboxamide](/img/structure/B4076005.png)
![1-{4-[(4-methylphenyl)thio]butyl}piperazine oxalate](/img/structure/B4076013.png)
![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4076020.png)
![N-(2,3-dichlorophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B4076028.png)
![N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B4076033.png)